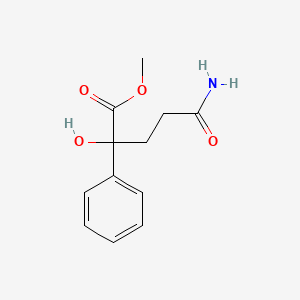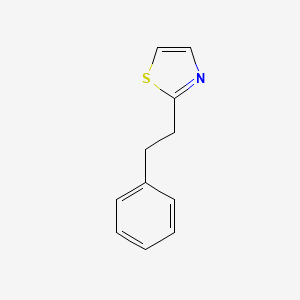
2-(2-Phenylethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethyl)-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)-1,3-thiazole typically involves the reaction of 2-bromo-1-phenylethane with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the bromoethane, leading to the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors that can precisely control temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-(2-Phenylethyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the fragrance industry due to its aromatic properties, and in the production of specialty chemicals.
作用机制
The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
相似化合物的比较
2-Phenylethylamine: Shares the phenylethyl group but lacks the thiazole ring.
2-(2-Phenylethyl)chromone: Contains a chromone ring instead of a thiazole ring.
2-Phenylethanol: Similar phenylethyl group but with a hydroxyl group instead of a thiazole ring.
Uniqueness: 2-(2-Phenylethyl)-1,3-thiazole is unique due to the presence of both the phenylethyl group and the thiazole ring, which confer distinct chemical and biological properties. Its aromatic nature and potential for diverse chemical reactions make it a valuable compound in various fields.
属性
CAS 编号 |
15055-60-4 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,8-9H,6-7H2 |
InChI 键 |
KEWBUOMVBFMGNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


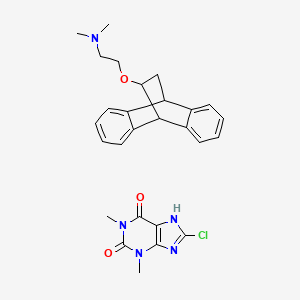
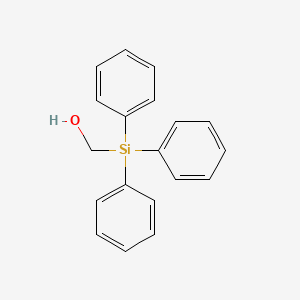
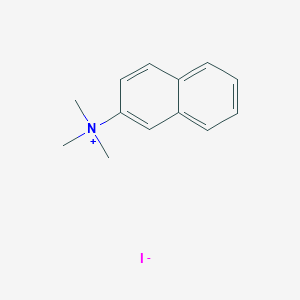
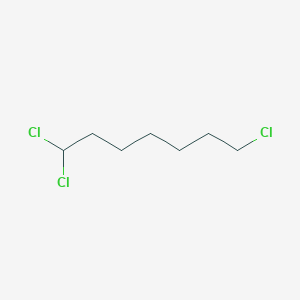
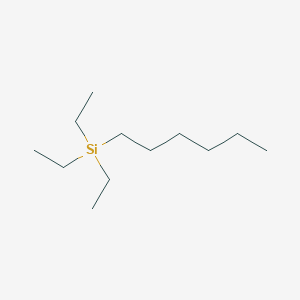

![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
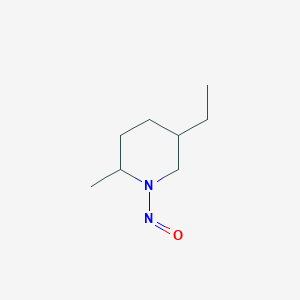

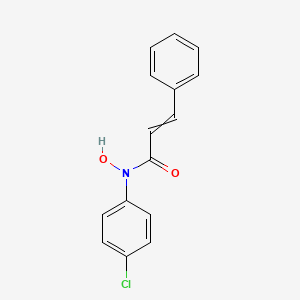

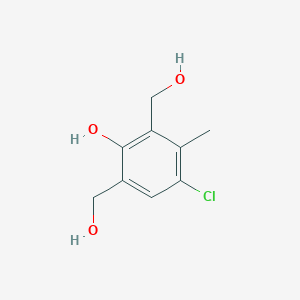
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
